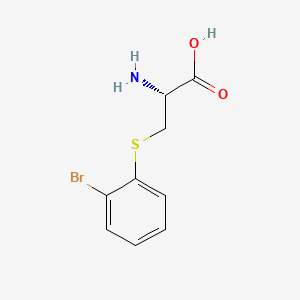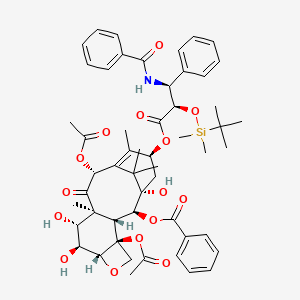
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. The modification involves the addition of a tert-butyldimethylsilyl group at the 2’-O position and a hydroxyl group at the 6alpha position. This compound is of interest due to its potential enhanced stability and bioavailability compared to paclitaxel.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel typically involves multiple steps, starting from paclitaxel. The key steps include:
Protection of the 2’-hydroxyl group: This is achieved by reacting paclitaxel with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Introduction of the 6alpha-hydroxyl group: This step involves selective oxidation of the 6alpha position using reagents like osmium tetroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) would be employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6alpha position can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like tetrabutylammonium fluoride for deprotection of the silyl group.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while reduction could yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as a more stable and bioavailable chemotherapeutic agent compared to paclitaxel.
Industry: Used in the development of new drug formulations and delivery systems.
Wirkmechanismus
The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel is similar to that of paclitaxel. It binds to and stabilizes microtubules, preventing their depolymerization, which in turn inhibits cell division and induces apoptosis in cancer cells. The modifications at the 2’-O and 6alpha positions may enhance its stability and bioavailability, potentially leading to improved therapeutic efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paclitaxel: The parent compound, widely used in cancer therapy.
Docetaxel: Another chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A derivative of docetaxel with improved efficacy in certain cancers.
Uniqueness
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel is unique due to its specific modifications, which may confer enhanced stability and bioavailability compared to its parent compound, paclitaxel. These properties could potentially lead to improved therapeutic outcomes in cancer treatment.
Eigenschaften
Molekularformel |
C53H65NO15Si |
|---|---|
Molekulargewicht |
984.2 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C53H65NO15Si/c1-29-35(66-48(62)40(69-70(10,11)49(4,5)6)37(32-21-15-12-16-22-32)54-46(60)33-23-17-13-18-24-33)27-53(63)45(67-47(61)34-25-19-14-20-26-34)41-51(9,43(59)39(65-30(2)55)36(29)50(53,7)8)42(58)38(57)44-52(41,28-64-44)68-31(3)56/h12-26,35,37-42,44-45,57-58,63H,27-28H2,1-11H3,(H,54,60)/t35-,37-,38-,39+,40+,41-,42-,44+,45-,51-,52+,53+/m0/s1 |
InChI-Schlüssel |
ACJHNDYFTFXEOF-OPSZNNSQSA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@@H]3O)O)OC(=O)C)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




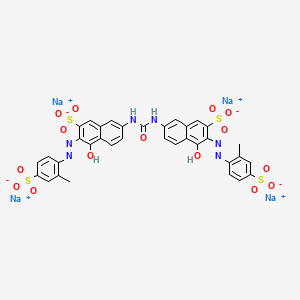
![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)





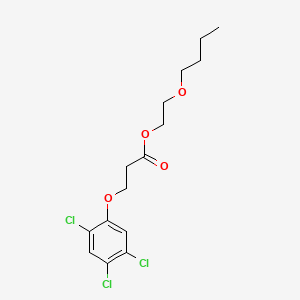
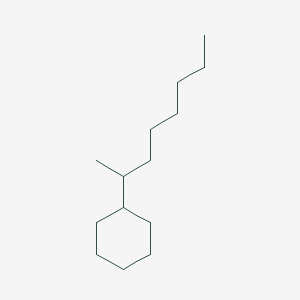

![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
